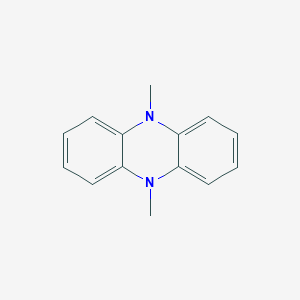
5,10-Dihydro-5,10-diméthylphénazine
Vue d'ensemble
Description
5,10-Dihydro-5,10-dimethylphenazine is an organic compound with the molecular formula C14H14N2 It is a derivative of phenazine, characterized by the presence of two methyl groups at the 5 and 10 positions and a dihydro structure
Applications De Recherche Scientifique
5,10-Dihydro-5,10-dimethylphenazine has several scientific research applications:
Mécanisme D'action
Mode of Action
The compound 5,10-Dihydro-5,10-dimethylphenazine (DMPZ) exhibits two successive reversible, 1-electron oxidation-reduction steps
Pharmacokinetics
Its solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution within the body.
Action Environment
The action, efficacy, and stability of 5,10-Dihydro-5,10-dimethylphenazine may be influenced by various environmental factors. For instance, its redox activity could be affected by the presence of other redox-active compounds or variations in the redox state of the cellular environment . Additionally, its lipophilic nature suggests that it may be more effective in lipid-rich environments . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,10-Dihydro-5,10-dimethylphenazine can be synthesized through several methods. One common approach involves the reduction of 5,10-dimethylphenazine using suitable reducing agents. The reaction typically takes place in an organic solvent such as toluene, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 5,10-Dihydro-5,10-dimethylphenazine often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5,10-Dihydro-5,10-dimethylphenazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 5,10-dimethylphenazine.
Substitution: Substitution reactions can occur at the methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride in an organic solvent like toluene is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Oxidation: 5,10-dimethylphenazine.
Reduction: 5,10-Dihydro-5,10-dimethylphenazine.
Substitution: Various substituted phenazine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10-Dimethylphenazine: The oxidized form of 5,10-Dihydro-5,10-dimethylphenazine.
Phenazine: The parent compound without the methyl groups.
5,10-Diethylphenazine: A similar compound with ethyl groups instead of methyl groups.
Uniqueness
5,10-Dihydro-5,10-dimethylphenazine is unique due to its specific redox properties and the presence of methyl groups at the 5 and 10 positions.
Propriétés
IUPAC Name |
5,10-dimethylphenazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTGSIMRZRYNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302286 | |
| Record name | 5,10-Dihydro-5,10-dimethylphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15546-75-5 | |
| Record name | 5,10-Dihydro-5,10-dimethylphenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15546-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 149969 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15546-75-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,10-Dihydro-5,10-dimethylphenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
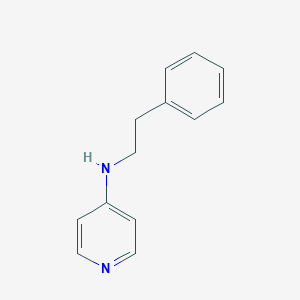
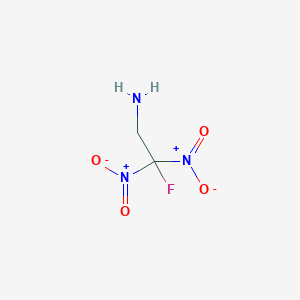
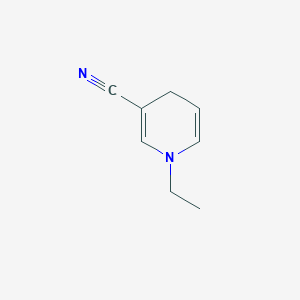
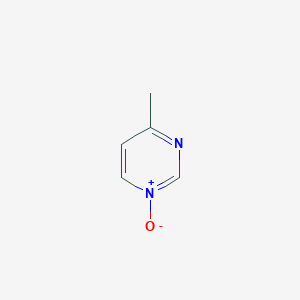
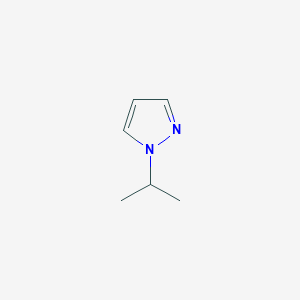
![n,n-bis[2-(octylamino)ethyl]glycine](/img/structure/B96743.png)
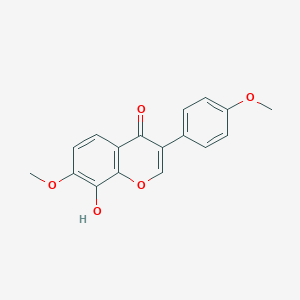
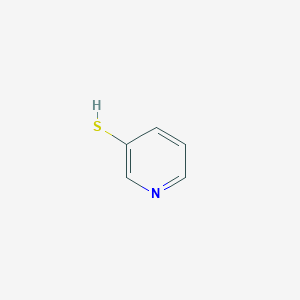
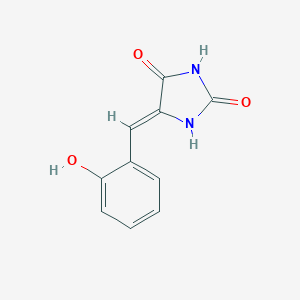
![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)




